molecular formula C11H12BrNO4 B4938619 3-methoxyphenyl (3-bromopropanoyl)carbamate

3-methoxyphenyl (3-bromopropanoyl)carbamate

Cat. No.: B4938619
M. Wt: 302.12 g/mol
InChI Key: ZKYMCTAKAUKNIS-UHFFFAOYSA-N
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Description

3-methoxyphenyl (3-bromopropanoyl)carbamate, also known as MBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MBPC is a carbamate derivative that is synthesized by reacting 3-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base. The resulting compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The exact mechanism of action of 3-methoxyphenyl (3-bromopropanoyl)carbamate is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and chemokines, as well as the modulation of the immune response. This compound has been shown to inhibit the production of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are all key mediators of the inflammatory response. Additionally, this compound has been shown to modulate the activity of immune cells, such as macrophages and T cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to exhibit a range of other biological activities. Studies have shown that this compound exhibits anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to exhibit antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methoxyphenyl (3-bromopropanoyl)carbamate is its relatively simple synthesis method, which makes it easy to obtain in large quantities for use in laboratory experiments. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for use in a variety of experimental settings. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several potential future directions for research on 3-methoxyphenyl (3-bromopropanoyl)carbamate. One area of interest is in the development of this compound-based drugs for the treatment of inflammatory and neuropathic pain. Additionally, there is potential for the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, there is potential for the development of new synthetic methods for the production of this compound and related compounds. Overall, this compound is a promising compound with a range of potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 3-methoxyphenyl (3-bromopropanoyl)carbamate involves the reaction of 3-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base. The reaction proceeds through an esterification reaction, followed by the addition of a carbamate group to the resulting ester. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reactant concentrations.

Scientific Research Applications

3-methoxyphenyl (3-bromopropanoyl)carbamate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the development of anti-inflammatory and analgesic drugs. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to be effective in reducing pain in animal models of inflammation and neuropathic pain.

Properties

IUPAC Name

(3-methoxyphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-16-8-3-2-4-9(7-8)17-11(15)13-10(14)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYMCTAKAUKNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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